molecular formula C14H13F6NOS B6312135 2-[3,5-Bis(trifluoromethyl)phenyl]-1-morpholin-4-yl-ethanethione CAS No. 1357624-51-1

2-[3,5-Bis(trifluoromethyl)phenyl]-1-morpholin-4-yl-ethanethione

Cat. No.: B6312135
CAS No.: 1357624-51-1
M. Wt: 357.32 g/mol
InChI Key: FAJJFNKWAYCERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3,5-Bis(trifluoromethyl)phenyl]-1-morpholin-4-yl-ethanethione is a complex organic compound characterized by the presence of trifluoromethyl groups and a morpholine ring

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-1-morpholin-4-ylethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F6NOS/c15-13(16,17)10-5-9(6-11(8-10)14(18,19)20)7-12(23)21-1-3-22-4-2-21/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJJFNKWAYCERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F6NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]-1-morpholin-4-yl-ethanethione typically involves multiple steps, starting with the preparation of the 3,5-bis(trifluoromethyl)phenyl precursor. This precursor can be synthesized through various methods, including radical trifluoromethylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-Bis(trifluoromethyl)phenyl]-1-morpholin-4-yl-ethanethione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]-1-morpholin-4-yl-ethanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s ability to form strong interactions with these targets, often through halogen bonding or hydrophobic interactions . This can lead to the modulation of biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-Bis(trifluoromethyl)phenyl]-1-morpholin-4-yl-ethanethione is unique due to the presence of both the morpholine ring and the ethanethione group, which are not commonly found together in similar compounds. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.